

A Comparative Spectroscopic Guide to Benzaldehyde and Its Analogues

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Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

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For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of molecular scaffolds and their derivatives is paramount for structure elucidation, reaction monitoring, and understanding structure-activity relationships. This guide provides a comparative analysis of the spectral data for benzaldehyde and a selection of its common analogues, offering insights into the influence of various substituents on their spectroscopic signatures.

This publication presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and salicylaldehyde. Detailed experimental protocols for the acquisition of this data are also provided to support practical application in the laboratory.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In benzaldehyde analogues, the chemical shifts of the aldehydic and aromatic protons are particularly sensitive to the electronic nature of the substituent on the aromatic ring. [1] Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) tend to increase electron density on the ring, causing an upfield (lower ppm) shift of the ring protons, while electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease electron

density, leading to a downfield (higher ppm) shift.[1] The aldehydic proton, typically found around 9.5-10 ppm, is also influenced by these electronic effects.[2][3]

Comparative ^1H NMR Data (CDCl_3 , δ in ppm)

Compound	Aldehydic H (s)	Aromatic H (m)	Other H
Benzaldehyde	~10.0[3]	7.51-7.87[3]	-
4-Methoxybenzaldehyde	~9.88	6.98 (d), 7.83 (d)	3.88 (s, 3H, -OCH ₃)
4-Nitrobenzaldehyde	~10.18	8.11 (d), 8.40 (d)	-
4-Chlorobenzaldehyde	~9.98	7.51 (d), 7.82 (d)	-
4-Methylbenzaldehyde	9.96[4]	7.33 (d), 7.77 (d)[5]	2.44 (s, 3H, -CH ₃)[5]
Salicylaldehyde	~9.90[6]	6.90-7.60	~11.0 (s, 1H, -OH)[6]

Comparative ^{13}C NMR Data (CDCl_3 , δ in ppm)

Compound	C=O	Aromatic C	Other C
Benzaldehyde	~192.3	129.1, 129.8, 134.5, 136.5	-
4-Methoxybenzaldehyde	191.3[7]	114.5, 129.7, 131.8, 164.2[7]	55.7 (-OCH ₃)[7]
4-Nitrobenzaldehyde	~190.0	~124.0, ~130.5, ~140.0, ~151.0	-
4-Chlorobenzaldehyde	~190.0[2]	~129.0, ~130.5, ~138.0, ~140.0	-
4-Methylbenzaldehyde	192.05[4]	129.72, 129.86, 134.20, 145.58[4]	21.91 (-CH ₃)[4]
Salicylaldehyde	189.4[5]	111.4, 120.3, 124.5, 128.0, 135.7, 161.5[5]	-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Aldehydes exhibit a characteristic strong C=O stretching absorption. For benzaldehyde, this peak is typically observed around $1700\text{-}1720\text{ cm}^{-1}$.^[8] Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.^[9] Another key diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which often appears as a pair of weak to medium bands around 2720 cm^{-1} and 2820 cm^{-1} .^{[8][9]}

Comparative IR Data (cm^{-1})

Compound	$\nu(\text{C=O})$	$\nu(\text{C-H})$ Aldehydic	$\nu(\text{C=C})$ Aromatic	Other Key Bands
Benzaldehyde	~ 1703 ^[9]	$\sim 2720, \sim 2820$ ^[8]	$\sim 1580, \sim 1450$	-
4-Methoxybenzaldehyde	~ 1685	$\sim 2720, \sim 2820$	$\sim 1600, \sim 1510$	~ 1260 (C-O stretch)
4-Nitrobenzaldehyde	~ 1705	$\sim 2730, \sim 2830$	$\sim 1600, \sim 1520$	$\sim 1530, \sim 1350$ (NO ₂ stretch)
4-Chlorobenzaldehyde	~ 1695	$\sim 2730, \sim 2830$	$\sim 1590, \sim 1480$	~ 1090 (C-Cl stretch)
4-Methylbenzaldehyde	~ 1703 ^[10]	$\sim 2720, \sim 2820$ ^[10]	$\sim 1605, \sim 1575$	-
Salicylaldehyde	~ 1665	$\sim 2740, \sim 2840$	$\sim 1610, \sim 1490$	~ 3200 (broad, O-H stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its analogues exhibit characteristic absorption bands arising from $\pi \rightarrow \pi^*$

and $n \rightarrow \pi^*$ transitions. The position and intensity of these bands are influenced by the substituent on the aromatic ring.

Comparative UV-Vis Data (λ_{max} in nm)

Compound	Solvent	$\pi \rightarrow \pi$	$n \rightarrow \pi$
Benzaldehyde	Water	~248[11]	~283[11]
4-Methoxybenzaldehyde	Hexane	~272[12]	-
4-Nitrobenzaldehyde	Cyclohexane	~250[13]	~350[13]
4-Chlorobenzaldehyde	-	~258	~310
4-Methylbenzaldehyde	Hexane	~251[4]	~284[4]
Salicylaldehyde	-	~255, ~325	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. For benzaldehyde, the molecular ion peak (M^+) is observed at m/z 106.[14] Common fragmentation pathways include the loss of a hydrogen atom to form the stable benzoyl cation (m/z 105), and the loss of the formyl group (-CHO) to give the phenyl cation (m/z 77), which is often the base peak.[14][15]

Common Mass Spectral Fragments (m/z)

Compound	Molecular Ion (M ⁺)	[M-H] ⁺	[M-CHO] ⁺	Other Key Fragments
Benzaldehyde	106[14]	105[14]	77[14]	51 ([C ₄ H ₃] ⁺)[14]
4-Methoxybenzaldehyde	136	135	107	77, 92
4-Nitrobenzaldehyde	151	150	123	76, 93, 105
4-Chlorobenzaldehyde	140/142	139/141	111/113	75
4-Methylbenzaldehyde	120	119	91	65
Salicylaldehyde	122	121	93	65

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Weigh 5-10 mg of the benzaldehyde analogue and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used.

- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrument Setup: Place the sample in the IR spectrometer's sample holder.
- Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

UV-Vis Spectroscopy

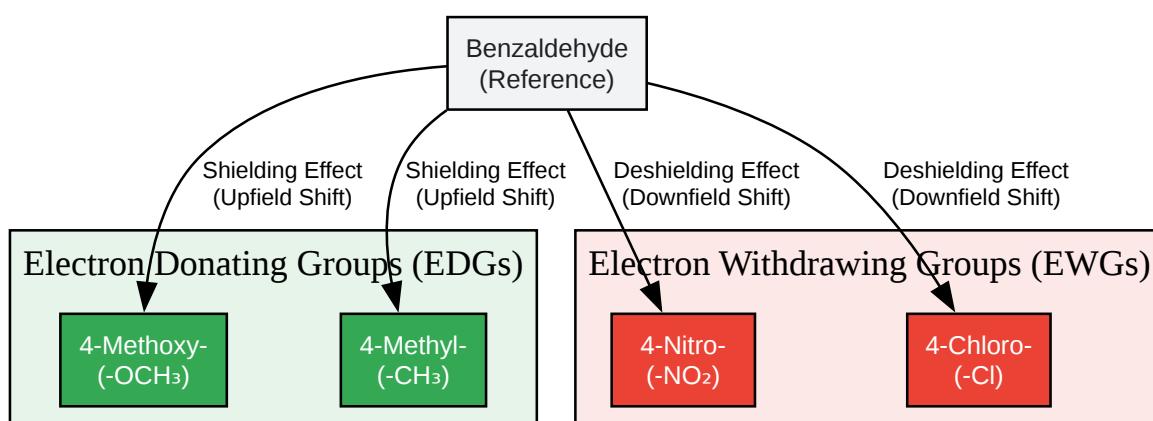
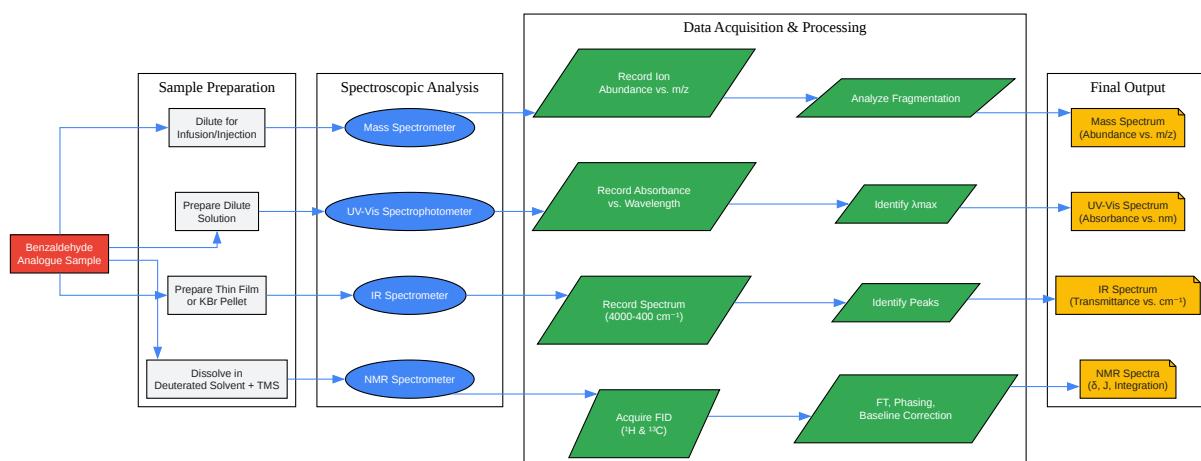
- Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Instrument Setup: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place them in the UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

- Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection and Data Analysis: A detector records the abundance of each ion. The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and deduce the structure of the compound.

Visualized Workflows



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